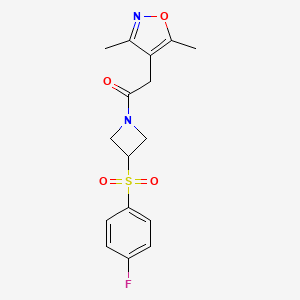
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H17FN2O4S and its molecular weight is 352.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic molecule that integrates a variety of pharmacophores, including an isoxazole and a sulfonamide moiety. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Isoxazole Ring: Contributes to biological activity through interactions with various enzymes and receptors.
- Sulfonamide Moiety: Known for its antimicrobial properties.
- Azetidine Ring: May enhance the compound's ability to penetrate biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Moiety: This can be achieved through cycloaddition reactions involving nitrile oxides and alkynes.
- Sulfonylation Reaction: The isoxazole is linked to a piperazine or azetidine ring via sulfonylation.
- Final Cyclization: The piperidine or azetidine core is formed through cyclization reactions with appropriate precursors.
Antimicrobial Activity
Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives containing azetidinone structures showed antifungal activity comparable to fluconazole against Colletotrichum capsici .
| Compound Type | Antimicrobial Activity | Reference |
|---|---|---|
| Azetidinones | Significant antifungal | |
| Sulfonamide derivatives | Broad-spectrum activity |
Anticancer Potential
The compound's mechanism of action may involve inhibition of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. HSP90 inhibitors have been shown to induce apoptosis in cancer cells by disrupting protein folding and signaling pathways .
The biological effects of this compound likely stem from its ability to bind to specific molecular targets:
- Enzyme Inhibition: The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Receptor Modulation: The isoxazole moiety can interact with various receptors involved in inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to This compound :
- Antifungal Activity Study:
- Anticancer Activity Research:
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-10-15(11(2)23-18-10)7-16(20)19-8-14(9-19)24(21,22)13-5-3-12(17)4-6-13/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQXLWSAUQRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














